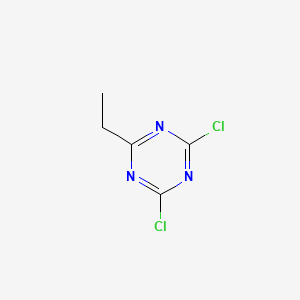

2,4-Dichloro-6-ethyl-1,3,5-triazine

Übersicht

Beschreibung

2,4-Dichloro-6-ethyl-1,3,5-triazine is a derivative of 1,3,5-triazine, a heterocyclic compound with a ring structure composed of three carbon atoms and three nitrogen atoms. The 2,4-dichloro-6-ethyl substitution indicates that two chlorine atoms are attached to the 2nd and 4th positions of the triazine ring, and an ethyl group is attached to the 6th position. This compound is related to various other triazine derivatives that have been synthesized and studied for their potential applications in different fields, including crystal engineering, organic synthesis, and the development of new materials and pharmaceuticals.

Synthesis Analysis

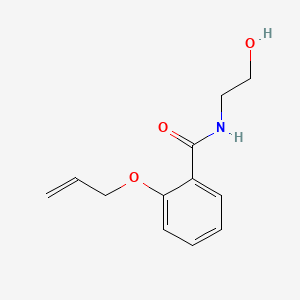

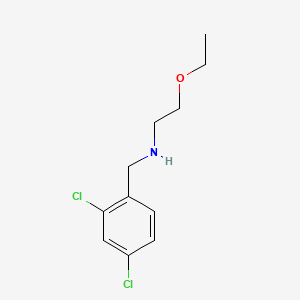

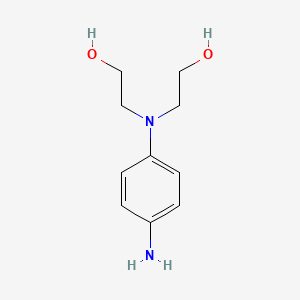

The synthesis of triazine derivatives often involves the substitution of chlorine atoms in the triazine ring with other groups. For instance, the synthesis of 2,4,6-tris[(4-dichloroiodo)phenoxy)]-1,3,5-triazine is achieved using 2,4,6-trichloro-1,3,5-triazine and 4-iodophenol in a two-step process . Similarly, the reactions of 2,4-dichloro-6-diethylamino-1,3,5-triazine with secondary amines lead to the formation of diamino-1,3,5-triazines and melamines, as established spectroscopically . These methods demonstrate the reactivity of chloro-triazines and their ability to form various substituted derivatives, including those with ethyl groups.

Molecular Structure Analysis

The molecular structure of triazine derivatives can be complex, with the possibility of isomerism and tautomerism. For example, a study on 2-chloro-4,6-bis(pyrazolylamino)-1,3,5-triazines revealed the presence of isomers and confirmed the occurrence of restricted rotation and tautomerism in solution . The solid-state structure of one compound was determined by X-ray crystallography, showing a stabilized 4,6-diamino-1,3,5-triazine structure . These findings suggest that 2,4-dichloro-6-ethyl-1,3,5-triazine could also exhibit interesting structural dynamics and stabilization mechanisms.

Chemical Reactions Analysis

Triazine derivatives participate in various chemical reactions, which can be utilized for synthetic applications. For instance, 2,4,6-tris[(4-dichloroiodo)phenoxy)]-1,3,5-triazine has been used for chlorination reactions and the oxidative synthesis of heterocycles under mild conditions . The reactivity of chloro-triazines with amines, as seen in the formation of diamino-triazines and melamines, indicates that 2,4-dichloro-6-ethyl-1,3,5-triazine could also undergo similar reactions with nucleophiles .

Physical and Chemical Properties Analysis

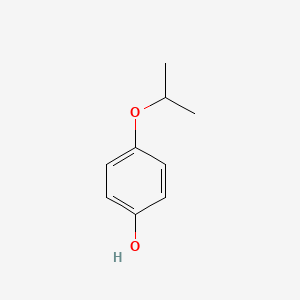

The physical and chemical properties of triazine derivatives are influenced by their substituents. For example, the synthesis of 2,4,6-tris(3',5'-diamino-2',4',6'-trinitrophenylamino)-1,3,5-triazine (PL-1) involved studying its physico-chemical and explosive properties, including thermal behavior . Although specific data on 2,4-dichloro-6-ethyl-1,3,5-triazine are not provided, the properties of related compounds suggest that it would have distinct characteristics based on its chloro and ethyl substituents, which could affect its solubility, stability, and reactivity.

Wissenschaftliche Forschungsanwendungen

-

Field: Medicine

- Application : Some 1,3,5-triazines display important biological properties . For example, hexamethylmelamine (HMM) and 2-amino-4-morphlino-s-triazine are used clinically due to their antitumor properties to treat lung, breast, and ovarian cancer .

- Results : These compounds have shown effectiveness in treating certain types of cancer .

-

Field: Chemistry

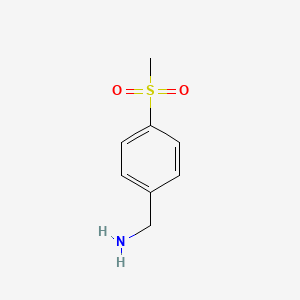

- Application : 1,3,5-triazines are used in the synthesis of various chemical compounds . For example, 2-Chloro-4,6-dimethoxy-1,3,5-triazine is used as a peptide coupling agent for the purification of peptides .

- Method : The synthesis involves reacting cyanuric chloride with various groups via sequential nucleophilic substitution of the C-Cl bond by C-O, C-N, and C-S bonds .

- Results : This procedure allowed the preparation of symmetric 2-chloro-4,6-diamino-1,3,5-triazines in reasonable yields .

-

Field: Life Science Research

-

Field: Radioimmunoassay

-

Field: Peptide Purification

- Application : 2-Chloro-4,6-dimethoxy-1,3,5-triazine is used as a peptide coupling agent for the purification of peptides .

- Method : It is used in the synthesis of 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride through coupling with N-methylmorpholine in tetrahydrofuran .

- Results : This procedure allowed the preparation of symmetric 2-chloro-4,6-diamino-1,3,5-triazines in reasonable yields .

-

Field: Life Science Research

-

Field: Chemical Synthesis

- Application : 1,3,5-Triazines are used in the synthesis of various chemical compounds . For example, the symmetric 2-chloro-4,6-diamino-1,3,5-triazines were prepared from cyanuric chloride .

- Method : The synthesis involves reacting cyanuric chloride with various groups via sequential nucleophilic substitution of the C-Cl bond by C-O, C-N, and C-S bonds .

- Results : This procedure allowed the preparation of symmetric 2-chloro-4,6-diamino-1,3,5-triazines in reasonable yields .

-

Field: Chemical Industry

-

Field: Medicine

Eigenschaften

IUPAC Name |

2,4-dichloro-6-ethyl-1,3,5-triazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5Cl2N3/c1-2-3-8-4(6)10-5(7)9-3/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADVXAMGGIRUOKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=NC(=N1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30274515 | |

| Record name | 2,4-dichloro-6-ethyl-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30274515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Dichloro-6-ethyl-1,3,5-triazine | |

CAS RN |

698-72-6 | |

| Record name | 2,4-Dichloro-6-ethyl-1,3,5-triazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=698-72-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dichloro-6-ethyl-1,3,5-triazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000698726 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 698-72-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46519 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-dichloro-6-ethyl-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30274515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.